molecular formula C8H17NO2 B15314884 Hexanoic acid, 3-(aminomethyl)-4-methyl- CAS No. 128013-68-3

Hexanoic acid, 3-(aminomethyl)-4-methyl-

Cat. No.: B15314884
CAS No.: 128013-68-3
M. Wt: 159.23 g/mol
InChI Key: SNUZILRGCMCWCR-UHFFFAOYSA-N
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Description

Hexanoic acid, 3-(aminomethyl)-4-methyl-, is a branched-chain carboxylic acid derivative with a six-carbon backbone. Its structure features a carboxylic acid group at position 1, an aminomethyl (-CH$2$NH$2$) substituent at position 3, and a methyl (-CH$_3$) group at position 4 (Figure 1). This compound’s unique substitution pattern confers distinct physicochemical properties, including enhanced hydrophilicity from the polar aminomethyl group and steric effects from the methyl branch.

Properties

CAS No.

128013-68-3

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(aminomethyl)-4-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-6(2)7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

SNUZILRGCMCWCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-methylhexanoic acid involves several steps. One of the well-documented methods includes the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce 3-isobutylglutaric anhydride as an intermediate . The process involves multiple reaction steps, including hydrolysis and crystallization, to obtain the final product with high purity.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the product while ensuring the recovery of reagents used .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: These include halogens and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(Aminomethyl)-4-methylhexanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It serves as a structural analog for studying neurotransmitter functions and interactions.

    Medicine: It is primarily used as an anticonvulsant drug for the treatment of epilepsy and neuropathic pain.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methylhexanoic acid involves its interaction with the central nervous system. It binds to specific receptors and modulates the release of neurotransmitters, thereby exerting its anticonvulsant effects. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The following compounds share structural or functional similarities with hexanoic acid, 3-(aminomethyl)-4-methyl-:

Compound Substituents Key Properties Applications/Findings
4-Methylhexanoic acid Methyl at C4 Molecular weight: 130.18 g/mol; CAS 1561-11-1; hydrophobic (carboxylic acid only) Antimicrobial peptide conjugation (enhanced activity against P. aeruginosa and S. aureus)
6-(Dimethylamino)hexanoic acid Dimethylamino at C6 Polar terminal amine; synthesized via Eschweiler–Clarke methylation Precursor for long-chain amides/esters with surfactant or pharmaceutical potential
2-Acrylamido-6-(3-benzyloxy...)hexanoic acid Acrylamido at C2, benzyloxy at C6 Reactive acrylamide group; synthesized via acryloyl chloride coupling Polymer synthesis for iron chelation (treatment of iron overload)
(S)-4-Methylhexanoic acid Chiral methyl at C4 Enantiomeric resolution (HPLC); R/S configurations Chiral stationary phases in HPLC for enantiomer separation
Hexanoic acid, 3-(aminomethyl)-4-methyl- Aminomethyl at C3, methyl at C4 Inferred: Enhanced solubility vs. 4-methylhexanoic acid; potential chiral center Hypothetical: Antimicrobial or bioactive applications due to amine functionality; possible chiral separation
2.2. Key Differences and Implications
  • Substituent Position: The aminomethyl group at C3 distinguishes this compound from terminal amino-substituted analogs (e.g., 6-(dimethylamino)hexanoic acid). This mid-chain amine may enhance intramolecular interactions or modify binding to biological targets compared to terminal amines .
  • Chirality: Unlike 4-methylhexanoic acid, which has a chiral center at C4 when substituted, the C3 aminomethyl group in the target compound may create additional stereoisomerism, influencing its biological activity and separation efficiency .
  • Biological Activity: 4-Methylhexanoic acid demonstrates antimicrobial synergy when conjugated to peptides . The target compound’s aminomethyl group could similarly enhance interactions with bacterial membranes or enzymes. Methyl-branched hexanoic acids (e.g., 5-methyl-2-hexanone) exhibit dose-dependent effects in mosquito oviposition, suggesting branching influences bioactivity .
2.4. Physicochemical Properties
  • Acidity: The carboxylic acid (pKa ~4.8) dominates acidity, but the aminomethyl group (pKa ~9–10) introduces a secondary basic site, enabling zwitterionic behavior at neutral pH.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Hexanoic acid, 3-(aminomethyl)-4-methyl-?

  • Methodological Answer : Synthesis can be adapted from γ-amino acid preparation methods, such as those used for (±)-3-(aminomethyl)-5-methyl-hexanoic acid, a pregabalin precursor. Key steps include:

  • Reductive amination : Introduce the aminomethyl group using ammonia and reducing agents (e.g., sodium borohydride or hydrogen with a catalyst) .
  • Stereochemical control : Chiral resolution via crystallization with enantiopure acids (e.g., tartaric acid derivatives) .
  • Functional group protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during alkylation/acylation .

Q. What analytical techniques are suitable for characterizing the structural integrity of Hexanoic acid, 3-(aminomethyl)-4-methyl-?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and volatile derivative analysis (e.g., methyl esters). Use non-polar columns (e.g., DB-5) with temperature ramps (30–300°C) to resolve isomers .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions. Key signals include δ 1.2–1.5 ppm (methyl groups) and δ 2.8–3.2 ppm (aminomethyl protons) .
  • Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak AD-H and hexane/ethanol mobile phases .

Q. How can researchers optimize reaction yields during the synthesis of 3-(aminomethyl)-4-methylhexanoic acid?

  • Methodological Answer :

  • Catalyst selection : Use palladium on carbon for hydrogenation steps to minimize byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilic substitution efficiency .
  • Temperature control : Maintain reactions at 0–5°C during acylation to prevent racemization .

Advanced Research Questions

Q. How can enantiomeric purity of 3-(aminomethyl)-4-methylhexanoic acid be determined and optimized during synthesis?

  • Methodological Answer :

  • Chiral derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during esterification .
  • Circular Dichroism (CD) : Monitor optical activity at 210–230 nm to quantify enantiomeric excess .

Q. What strategies mitigate side reactions during the acylation or alkylation of 3-(aminomethyl)-4-methylhexanoic acid?

  • Methodological Answer :

  • Protecting groups : Use Boc for amine protection during alkylation to prevent unwanted nucleophilic attacks .
  • Low-temperature acylation : Perform reactions at -20°C with slow addition of acyl chlorides to reduce ketimine formation .
  • Byproduct monitoring : Track intermediates via LC-MS to identify and suppress pathways leading to lactam or dimer formation .

Q. What are the challenges in scaling up the synthesis of 3-(aminomethyl)-4-methylhexanoic acid for preclinical studies?

  • Methodological Answer :

  • Purification bottlenecks : Replace column chromatography with fractional crystallization using ethanol/water mixtures .
  • Thermal stability : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>150°C) and adjust drying protocols .
  • Regulatory compliance : Validate synthetic routes per ICH Q11 guidelines to ensure reproducibility in GMP environments .

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